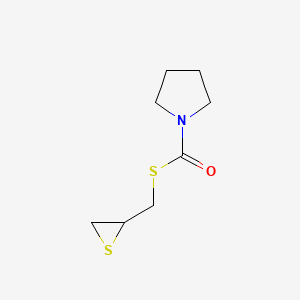
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester is a chemical compound with a unique structure that includes a pyrrolidine ring and a thiirane moiety
Métodos De Preparación
The synthesis of 1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester typically involves the reaction of pyrrolidine with carbon disulfide to form pyrrolidinecarbodithioic acid, which is then esterified with thiiranylmethyl alcohol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency.
Análisis De Reacciones Químicas
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester into corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiirane ring is opened by nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It may also affect cell signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
Comparación Con Compuestos Similares
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester can be compared with other sulfur-containing compounds such as:
1-Pyrrolidinecarbodithioic acid, ammonium salt: This compound is similar in structure but differs in its ammonium salt form, which affects its solubility and reactivity.
Thiirane derivatives: These compounds share the thiirane ring but differ in their substituents, leading to variations in their chemical and biological properties
Propiedades
Número CAS |
117693-71-7 |
|---|---|
Fórmula molecular |
C8H13NOS2 |
Peso molecular |
203.3 g/mol |
Nombre IUPAC |
S-(thiiran-2-ylmethyl) pyrrolidine-1-carbothioate |
InChI |
InChI=1S/C8H13NOS2/c10-8(9-3-1-2-4-9)12-6-7-5-11-7/h7H,1-6H2 |
Clave InChI |
OOVKAWGEFBEJJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)SCC2CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
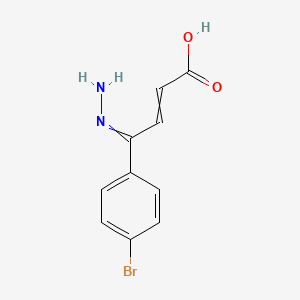
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)

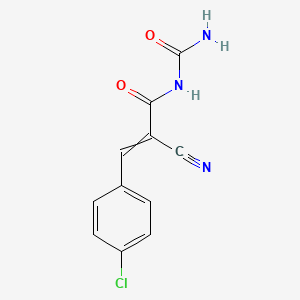
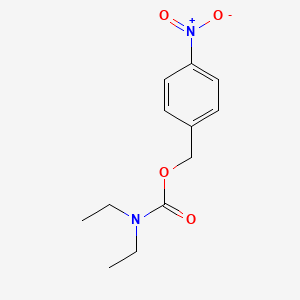
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
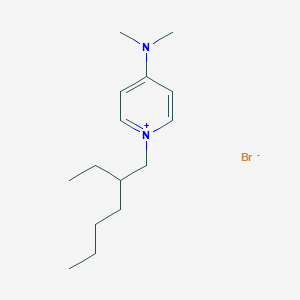
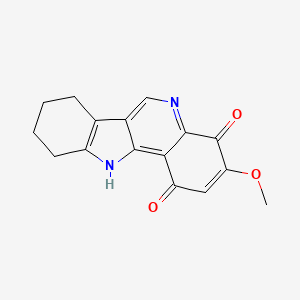
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)

![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
